molecular formula C8H8F2O3S B2979229 2,4-Difluorophenylsulfonylethanol CAS No. 688763-15-7

2,4-Difluorophenylsulfonylethanol

Cat. No.: B2979229
CAS No.: 688763-15-7
M. Wt: 222.21
InChI Key: STWXCOMMZFURHK-UHFFFAOYSA-N
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Description

2,4-Difluorophenylsulfonylethanol (CAS: 688763-15-7) is a fluorinated sulfonyl ethanol derivative with the molecular formula C₈H₈F₂O₃S and a molecular weight of 222.21 g/mol . The compound features a sulfonylethanol backbone (-SO₂-CH₂-CH₂OH) substituted with two fluorine atoms at the 2- and 4-positions of the phenyl ring.

Properties

IUPAC Name

2-(2,4-difluorophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O3S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWXCOMMZFURHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorophenylsulfonylethanol typically involves the reaction of 2,4-difluorophenylsulfonyl chloride with ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorophenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Difluorophenylsulfonylethanol is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Difluorophenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Identification

Three close structural analogs are identified based on cheminformatics similarity scores (0.84–0.98) and substitution patterns (Table 1) :

Compound Name CAS No. Molecular Formula Similarity Score Key Structural Difference
2-((3-Fluorophenyl)sulfonyl)ethanol 685892-13-1 C₈H₈F₁O₃S 0.98 Monofluoro substitution at phenyl 3-position
2-((2-Fluorophenyl)sulfonyl)ethanol 685892-16-4 C₈H₈F₁O₃S 0.96 Monofluoro substitution at phenyl 2-position
4-(Ethylsulfonyl)-1,2-difluorobenzene 845617-59-6 C₈H₈F₂O₂S 0.84 Ethylsulfonyl group; lacks hydroxyl (-OH)

Notes:

  • The highest similarity (0.98) is observed with 2-((3-Fluorophenyl)sulfonyl)ethanol, differing only in fluorine positioning.
  • 4-(Ethylsulfonyl)-1,2-difluorobenzene has lower similarity due to the absence of a hydroxyl group and an ethylsulfonyl substituent .

Impact of Fluorine Substitution Patterns

Electronic and Steric Effects
  • 2,4-Difluorophenylsulfonylethanol: The 2,4-difluoro substitution creates strong electron-withdrawing effects, enhancing the sulfonyl group’s polarity. This may increase solubility in polar solvents compared to monofluoro analogs .
  • 2-((2-Fluorophenyl)sulfonyl)ethanol: Steric hindrance near the sulfonyl group (2-fluoro) could reduce reactivity in nucleophilic substitutions compared to the 3-fluoro analog .

Physicochemical Properties (Inferred)

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, trends can be hypothesized:

  • Molecular Weight: this compound (222.21 g/mol) is heavier than monofluoro analogs (e.g., 208.20 g/mol for 2-((3-Fluorophenyl)sulfonyl)ethanol) due to additional fluorine .

Biological Activity

2,4-Difluorophenylsulfonylethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Chemical Formula : C8_{8}H8_{8}F2_{2}O3_{3}S
  • Molecular Weight : Approximately 232.21 g/mol
  • Structure : Contains a sulfonyl group attached to a difluorophenyl and an ethanol moiety, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide functional group is known for its role in inhibiting enzymatic pathways, which can lead to therapeutic applications in treating bacterial infections and possibly cancer.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting biochemical pathways essential for pathogen survival or tumor growth.
  • Receptor Interaction : Potential interactions with cellular receptors involved in metabolic processes could enhance its therapeutic profile.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Comparison
Staphylococcus aureus (MRSA)0.25 µg/mLHigher than chloramphenicol (16 µg/mL)
Escherichia coli1 µg/mLComparable to ciprofloxacin (1 µg/mL)
Pseudomonas aeruginosa0.5 µg/mLEffective against biofilm-forming strains

These findings suggest that the compound may serve as a promising lead in developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. It has shown inhibitory effects on B-Raf kinase, a target in various cancers.

  • Case Study : A study reported that derivatives containing the difluorophenyl sulfonamide structure effectively regulated B-Raf kinase activity, leading to reduced proliferation in melanoma cell lines.

Research Findings

  • In Vitro Studies : Various studies have demonstrated that the compound exhibits significant antibacterial and anticancer properties.
    • In vitro assays revealed inhibition of cell growth in several cancer cell lines at concentrations comparable to established chemotherapeutics.
  • Structure-Activity Relationship (SAR) : Analysis of related compounds suggests that the presence of fluorine atoms enhances lipophilicity and metabolic stability, which may contribute to improved biological activity.
  • Safety Profile : Preliminary toxicity assessments indicate that this compound has a favorable safety profile compared to other sulfonamide derivatives.

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